2-Methylbenzo[d]oxazole-5-thiol
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Overview
Description
2-Methylbenzo[d]oxazole-5-thiol is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by a benzene ring fused with an oxazole ring, with a thiol group at the 5-position and a methyl group at the 2-position. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzo[d]oxazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base, followed by cyclization to form the benzoxazole ring . Another method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvent-free conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzo[d]oxazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methyl and thiol groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Methylbenzo[d]oxazole-5-thiol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids and enzymes, influencing biological pathways. These interactions contribute to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
Benzo[d]oxazole-2-thiol: Lacks the methyl group, affecting its physical and chemical properties.
5-Chlorobenzo[d]oxazole-2-thiol: Contains a chlorine atom instead of a methyl group, leading to different reactivity and applications
Uniqueness
2-Methylbenzo[d]oxazole-5-thiol is unique due to the presence of both the methyl and thiol groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C8H7NOS/c1-5-9-7-4-6(11)2-3-8(7)10-5/h2-4,11H,1H3 |
InChI Key |
FCCSRWOMPBOKBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)S |
Origin of Product |
United States |
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